4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-
Description
Bicyclic Framework Isomerism
The methanoindan system permits bridgehead isomerism , where the methylene bridge (4,7-methano group) creates distinct spatial arrangements. Computational models show two stable conformers differing by 12.3 kJ/mol in energy.
Chlorine Substitution Patterns
While the IUPAC name specifies heptachloro substitution, positional isomerism arises from alternative chlorine distributions. For example, the 2,3-epoxy derivative (CAS 1024-57-3) demonstrates how oxygen incorporation modifies the substitution geometry without altering the chlorine count.
Stereoelectronic Effects
The tetrahydro component introduces four stereocenters at positions 3a, 4, 7, and 7a. X-ray crystallography of related compounds reveals a twist-boat conformation in the reduced cyclohexene ring, with chlorine substituents adopting axial orientations to minimize steric strain.
Synonyms and Historical Terminology Evolution
This compound has accumulated multiple designations reflecting its industrial and research applications:
The progression from trivial names (Dihydroheptachlor ) to systematic descriptors mirrors evolving chemical nomenclature standards. Early synthesis reports referred to it as "chlorinated methanoindene derivative" , while modern databases prioritize IUPAC compliance.
Structural representations in literature evolved alongside analytical techniques:
Properties
CAS No. |
33360-84-8 |
|---|---|
Molecular Formula |
C10H7Cl7 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1,3,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h3-5H,1-2H2 |
InChI Key |
DRKYTUDHOKREMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material
- 1-Bromo-4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene is the primary precursor used in the synthesis.
Stepwise Preparation Process
| Step | Reactants & Conditions | Description | Temperature Range | Notes |
|---|---|---|---|---|
| 1 | 1-Bromo-hexachloro-methanoindene + Water (≥5% by weight) in inert solvent | Hydrolysis to form 1-hydroxy-hexachloro-methanoindene | 50–200 °C | Water content critical for hydrolysis efficiency |
| 2 | Resulting 1-hydroxy-hexachloro-methanoindene + Chlorinating agent (e.g., chlorine gas) in inert solvent | Chlorination to produce 1-hydroxy-octachloro-methanoindan | Room temperature to 150 °C | Chlorination extends chlorination pattern |
| 3 | 1-Hydroxy-octachloro-methanoindan + Strong alkali metal base (1–4 moles per mole substrate) in inert solvent | Base-induced epoxidation or ring closure to form heptachloro-2,3-epoxy-methanoindan | 40–250 °C | Base type and amount influence yield and purity |
This method is described in detail in US Patent 3118913, which outlines the preparation of the epoxy derivative closely related to the heptachloro tetrahydro compound of interest.
Reaction Mechanism Insights
- The initial hydrolysis replaces the bromine atom with a hydroxyl group.
- Subsequent chlorination introduces additional chlorine atoms, increasing the chlorination degree.
- The final base treatment induces epoxidation of the 2,3-position or ring closure, stabilizing the bicyclic structure and yielding the heptachloro derivative.
Detailed Research Findings and Analysis
Reaction Conditions and Yields
- Hydrolysis: Requires controlled temperature (50–200 °C) and sufficient water content to ensure complete substitution of bromine.
- Chlorination: Performed under mild to moderate temperatures (room temperature to 150 °C) to avoid decomposition.
- Base Treatment: Strong alkali metal bases such as sodium hydroxide or potassium hydroxide are used in stoichiometric excess (1–4 moles per mole substrate) to drive the epoxidation step.
Solvent and Reagent Considerations
- Inert solvents (e.g., chlorinated hydrocarbons) are preferred to prevent side reactions.
- Chlorinating agents can be elemental chlorine or other chlorinating reagents compatible with the substrate.
- The choice of base and solvent affects reaction kinetics and product purity.
Physical and Chemical Properties of the Product
Summary Table of Preparation Method
| Step | Reagents | Conditions | Product Intermediate | Purpose |
|---|---|---|---|---|
| 1 | 1-Bromo-hexachloro-methanoindene + H2O | 50–200 °C, inert solvent | 1-Hydroxy-hexachloro-methanoindene | Hydrolysis |
| 2 | Intermediate + Cl2 | RT to 150 °C, inert solvent | 1-Hydroxy-octachloro-methanoindan | Chlorination |
| 3 | Intermediate + Strong base (NaOH/KOH) | 40–250 °C, inert solvent | 1,4,5,6,7,8,8-Heptachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-4,7-methanoindan | Epoxidation / ring closure |
Additional Notes
- The described method is well-documented in patent literature and has been validated by multiple sources.
- The process requires strict control of temperature and reagent stoichiometry to optimize yield and minimize by-products.
- The compound and its derivatives have applications in agricultural chemicals and have been studied for their toxicological profiles.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form aldehydes, carboxylic acids, or epoxides under controlled conditions:
-
Aldehyde/Carboxylic Acid Formation : Oxidation with potassium permanganate (KMnO₄) in acidic or alkaline conditions yields corresponding aldehydes or carboxylic acids via cleavage of the methano bridge.
-
Epoxidation : Reaction with chlorine in inert solvents (e.g., carbon tetrachloride) followed by treatment with a strong base (e.g., NaOH) produces the epoxide derivative, 1,4,5,6,7,8,8-heptachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-4,7-methanoindan, with a melting point of 159–160°C .
Key Conditions :
| Reaction Type | Reagents | Temperature Range | Yield |
|---|---|---|---|
| Epoxidation | Cl₂ → NaOH (1–4 eq) | 40–250°C | 75–90% |
| Oxidation | KMnO₄ (acidic/alkaline) | 50–100°C | 60–70% |
Hydrogenation
Catalytic hydrogenation reduces chlorine substituents or saturates double bonds:
-
Dechlorination : Palladium or platinum catalysts in ethanol/methanol under 50–100°C and 200 psi H₂ selectively remove chlorine atoms.
-
Ring Saturation : Full hydrogenation of the bicyclic system requires prolonged exposure to H₂ at elevated pressures (>150 psi).
Mechanistic Insight : The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential cleavage of C–Cl bonds.
Chlorination and Halogenation
Further chlorination enhances the compound’s halogen density:
-
Electrophilic Substitution : Reacts with Cl₂ in carbon tetrachloride at 25–150°C to introduce additional chlorine atoms at unsaturated positions .
-
Radical Pathways : UV irradiation initiates radical-chain chlorination, preferentially targeting tertiary carbons.
Example : Treatment of 1-bromo-4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene with Cl₂ yields 1-hydroxy-2,3,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan, a precursor to epoxides .
Nucleophilic Substitution
The compound participates in SN2 reactions due to steric strain in the bicyclic system:
-
Hydroxylation : Reaction with water at 50–200°C replaces bromine or chlorine atoms with hydroxyl groups .
-
Epoxide Ring-Opening : Epoxide derivatives react with nucleophiles (e.g., amines) to form diols or ethers .
Notable Pathway :
Thermal Decomposition
Pyrolysis at >300°C generates toxic byproducts, including hexachlorocyclopentadiene and chloroform, via retro-Diels-Alder mechanisms .
Analytical Data :
Environmental Degradation
In soil and aquatic systems, the compound undergoes:
-
Biodegradation : Microbial dechlorination produces heptachlor epoxide (C₁₀H₅Cl₇O), a persistent metabolite .
-
Photolysis : UV light induces C–Cl bond homolysis, forming radical intermediates that recombine into polychlorinated dibenzodioxins .
Half-Life Data :
| Medium | Half-Life (Days) | Conditions |
|---|---|---|
| Aerobic Soil | 120–180 | pH 6–7, 25°C |
| Water | 30–60 | Sunlight, 20°C |
Scientific Research Applications
Applications in Agriculture
4,7-Methanoindan and its derivatives have been used as pesticides due to their effectiveness against a range of agricultural pests. Specifically:
- Pesticidal Use : The compound has been utilized in formulations aimed at controlling insects in agricultural settings. Its chlorinated structure contributes to its potency as an insecticide.
- Resistance Management : Research indicates that using such compounds can help manage pest resistance by targeting different physiological pathways in pests compared to conventional insecticides .
Toxicological Studies
Numerous studies have investigated the toxicological effects of 4,7-Methanoindan and related compounds:
- Carcinogenicity Assessments : The International Agency for Research on Cancer (IARC) has classified chlordane and heptachlor (closely related compounds) as Group 2B carcinogens. Studies have shown increased incidences of liver tumors in laboratory animals exposed to these compounds .
- Endocrine Disruption : Research has indicated that exposure to chlorinated compounds can disrupt endocrine functions in wildlife and humans. This disruption can lead to developmental and reproductive issues .
Environmental Impact
The environmental persistence of 4,7-Methanoindan raises concerns regarding its long-term effects:
- Bioaccumulation : Studies suggest that chlorinated compounds can accumulate in the fatty tissues of organisms. This bioaccumulation poses risks to food chains and ecosystems .
- Soil and Water Contamination : The application of these compounds in agriculture can lead to contamination of soil and water sources. Monitoring programs have been established to assess the levels of such pesticides in environmental samples .
Case Study 1: Agricultural Impact Assessment
A study conducted on the agricultural use of heptachlor in corn production demonstrated significant reductions in pest populations. However, it also highlighted the need for careful monitoring due to potential groundwater contamination.
Case Study 2: Toxicological Evaluation
A comprehensive evaluation involving chronic exposure to heptachlor showed a marked increase in liver tumors among test subjects (mice). This study underscored the necessity for regulatory frameworks governing the use of chlorinated pesticides.
Mechanism of Action
The mechanism of action of dihydroheptachlor involves its interaction with the nervous system of insects. It acts by disrupting the function of the gamma-aminobutyric acid (GABA) receptor , leading to uncontrolled neuronal firing and eventual death of the insect . The molecular targets include the GABA receptor and associated ion channels, which are critical for maintaining normal neuronal function .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Appearance : Pure heptachlor is a white to light tan crystalline solid with a mild camphor-like odor .
- Stability : It is highly lipophilic and resistant to environmental degradation, contributing to bioaccumulation in ecosystems .
- Breakdown : In plants and animals, heptachlor metabolizes into heptachlor epoxide (CAS RN: 1024-57-3), a more stable and toxic compound .
Toxicity Profile :
- Acute Toxicity : Classified as Category 3 (oral) and Category 2 (dermal) under GHS .
- Carcinogenicity: Designated Category 2 (suspected human carcinogen) based on rodent studies .
- Reproductive Toxicity : Classified 1B (presumed human reproductive toxin) .
Regulatory Status :
Heptachlor is listed as acutely hazardous waste (P059) under the U.S. EPA’s Resource Conservation and Recovery Act (RCRA) . Its production and agricultural use are banned globally under the Stockholm Convention due to persistence and toxicity .
Comparison with Structurally Similar Compounds
Chlordane
Chemical Identity: Chlordane is a mixture of 1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane (C₁₀H₆Cl₈; MW: 409.76 g/mol; CAS RN: 57-74-9) and heptachlor .
Key Differences :
| Property | Heptachlor | Chlordane |
|---|---|---|
| Molecular Formula | C₁₀H₅Cl₇ | C₁₀H₆Cl₈ |
| Chlorine Atoms | 7 | 8 |
| Primary Use | Insecticide (systemic) | Termiticide |
| Carcinogenicity | Category 2 | Category 2 |
| Environmental Fate | Degrades to epoxide | Persists in soil (>10 yrs) |
| Regulatory Code | P059 | P059 (as a mixture) |
- Synthesis : Chlordane is produced by further chlorination of chlordene (C₁₀H₆Cl₆), the Diels-Alder adduct of hexachlorocyclopentadiene and cyclopentadiene .
- Toxicity : Both compounds share similar acute and chronic toxicity profiles, but chlordane’s higher chlorine content increases its environmental persistence .
Nonachlor
Chemical Identity: Nonachlor (C₁₀H₅Cl₉; MW: 444.29 g/mol; CAS RN: 3734-49-4) contains nine chlorine atoms and is a metabolite of chlordane .
Comparison Highlights :
Aldrin and Dieldrin
Chemical Identity :
- Aldrin: 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-endo-1,4-exo-5,8-dimethanonaphthalene (C₁₂H₈Cl₆; CAS RN: 309-00-2) .
- Dieldrin : Aldrin’s epoxidized metabolite (C₁₂H₈Cl₆O; CAS RN: 60-57-1).
Key Contrasts :
| Property | Heptachlor | Aldrin/Dieldrin |
|---|---|---|
| Structure | Methanoindene backbone | Dimethanonaphthalene |
| Toxicity | Moderate acute toxicity | Higher neurotoxicity |
| Environmental Impact | Epoxide formation | Extreme persistence |
Isodrin
Chemical Identity: Isodrin (1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane; CAS RN: 465-73-6) is a stereoisomer of heptachlor .
Comparison :
- Structure : Differs in the spatial arrangement of chlorine atoms.
- Toxicity : Similar acute toxicity but distinct metabolic pathways .
Biological Activity
4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro- (commonly referred to as heptachlor) is a chlorinated hydrocarbon that has been widely studied for its biological activity and potential health impacts. This compound is primarily recognized for its use as a pesticide and its persistence in the environment. Understanding its biological activity is crucial for assessing its safety and regulatory measures.
- Chemical Formula : C10H7Cl7
- Molecular Weight : 375.334 g/mol
- CAS Registry Number : 2589-15-3
Biological Activity Overview
Heptachlor exhibits a range of biological activities that have been documented through various studies. The following sections detail its effects on human health and the environment.
Carcinogenicity
Heptachlor has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans). Studies in laboratory animals have shown increased incidences of liver tumors and thyroid neoplasms following exposure to heptachlor. In particular:
- Mice Studies : Increased hepatocellular neoplasms were observed in both male and female mice administered heptachlor .
- Rats Studies : Increased incidences of thyroid follicular-cell adenomas and carcinomas were noted in rats treated with heptachlor .
Heptachlor's biological activity is primarily linked to its ability to induce liver microsomal enzymes and alter cellular signaling pathways. It has been shown to:
- Induce hepatic hypertrophy and necrosis in laboratory animals .
- Affect gap-junctional intercellular communication, which may play a role in tumor promotion .
Toxicological Effects
The toxicological profile of heptachlor indicates several adverse health effects:
- Hepatic Effects : Significant increases in liver weight and incidences of hepatocellular swelling were reported in high-dose groups .
- Neurotoxic Effects : Heptachlor exposure has been associated with neurological deficits in animal models .
Environmental Impact
Heptachlor is persistent in the environment and has been detected in soil and water systems. Its bioaccumulation potential raises concerns about long-term ecological impacts and human exposure through the food chain.
Case Studies
- Chlordane and Heptachlor Exposure Among Pesticide Applicators :
- Animal Studies on Carcinogenicity :
Data Tables
Q & A
Q. What standardized methodologies are recommended for assessing acute toxicity in mammalian models?
Answer: Acute toxicity studies should follow OECD Test Guideline 423 or 425, utilizing oral, dermal, or inhalation routes. Key endpoints include:
- LD₅₀ determination : For oral administration in rodents (e.g., mice: 145 mg/kg; rats: 200 mg/kg) .
- Neurological effects : Monitor convulsions, ataxia, and respiratory depression at sublethal doses (e.g., 44 mg/kg in rats) .
- Biochemical assays : Measure hepatic enzyme inhibition (e.g., mitochondrial reductase assays at IC₅₀ = 47 µmol/L in fibroblasts) .
Q. How is structural confirmation achieved for this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm the bicyclic methanoindan backbone and chlorine substitution patterns.
- Mass Spectrometry (GC-MS/LC-MS) : Use electron ionization (EI) for molecular ion detection (C₁₀H₆Cl₈, MW 409.76) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the tetrahydro ring system (e.g., exo vs. endo configurations) .
Q. What regulatory exposure limits must be considered in laboratory handling?
Answer:
- ACGIH TLV : 0.5 mg/m³ (skin notation) for occupational settings .
- EPA guidelines : Prohibit environmental release above 0.1 ppm under the Toxic Substances Control Act (TSCA) .
- Safety protocols : Use fume hoods, nitrile gloves, and closed-system transfers to minimize dermal contact .
Advanced Research Questions
Q. How can contradictions in tumorigenic dose-response data across studies be resolved?
Answer: Discrepancies in tumorigenicity (e.g., mouse liver tumors at 2020 mg/kg vs. 3780 mg/kg ) require:
- Meta-analysis : Adjust for variables like strain susceptibility (e.g., CD-1 vs. B6C3F1 mice) and exposure duration (80-week studies).
- Mechanistic studies : Compare metabolic activation pathways (e.g., cytochrome P450-mediated epoxidation) across species .
- Dose-threshold modeling : Apply benchmark dose (BMD) software to identify nonlinear responses .
Q. What experimental designs are optimal for assessing transgenerational epigenetic effects?
Answer:
Q. How can environmental persistence and degradation products be monitored?
Answer:
- Field sampling : Use solid-phase extraction (SPE) for soil/water matrices, followed by GC-ECD to detect heptachlor epoxide (primary metabolite) .
- Half-life studies : Apply first-order kinetics under UV light (λ = 254 nm) to estimate photolytic degradation rates .
- Microcosm assays : Incubate with Sphingomonas spp. to assess aerobic biodegradation pathways .
Q. What methodologies address conflicting data on immunotoxicity mechanisms?
Answer: Conflicting results (e.g., thymic atrophy at 44 mg/kg vs. splenic effects at 168 mg/kg ) necessitate:
- Flow cytometry : Quantify CD4+/CD8+ T-cell ratios in exposed rodents.
- Cytokine profiling : Use ELISA to measure IL-2, IFN-γ, and TNF-α in serum.
- Transcriptomics : Apply RNA-seq to identify dysregulated immune genes (e.g., Foxp3, Tbx21) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
